1,1,2,2-四氟乙基 2,2,2-三氟乙基醚

描述

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFE-TFE) is a highly fluorinated ether that has been widely used in scientific research due to its unique properties. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure. TFE-TFE is an excellent solvent for many organic compounds and is also highly soluble in water. It is also an excellent solvent for many inorganic compounds, such as metals, salts, and acids. Furthermore, TFE-TFE has been used in a variety of applications in industry and research, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the manufacture of semiconductors.

科学研究应用

在先进锂硫电池中的应用

1,1,2,2-四氟乙基 2,2,2-三氟乙基醚 (TFTFE) 已被用作锂硫电池溶剂化离子液体的支持溶剂。TFTFE 的加入增强了这些电池的循环和倍率能力。它在增强离子传导中的作用至关重要,尤其是在高倍率循环环境中,使其成为电池技术中的有价值的组成部分 (陆等人,2016年)。

在电化学氟化中的作用

TFTFE 已参与含氯胺的电化学氟化。该过程产生各种氯多氟醚,包括 1,1,2,2-四氟乙基二氟甲基醚,展示了其在化学合成和反应中的多功能性 (冈崎等人,1974年)。

锂金属电池的非易燃电解质

在锂金属电池中,TFTFE 已被用来配制非易燃电解质,提高了这些电池的安全性和效率。这种改进纠正了以前对这种电解质化学性质的误解,并突出了 TFTFE 在电池安全和性能中的重要性 (范等人,2018年)。

SiO2 中的等离子体刻蚀

TFTFE 用于 SiO2 的等离子体刻蚀,其中它作为全氟化合物的低全球变暖潜能替代品。该应用在半导体工业中至关重要,在制造过程中提供更高的蚀刻速率和效率 (金等人,2020年)。

作用机制

Target of Action

The primary target of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is the electrolyte solvent in various battery technologies . It is particularly effective in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

Mode of Action

TFTFE interacts with its targets by acting as a co-solvent and additive . In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

Biochemical Pathways

The key biochemical pathway affected by TFTFE is the electrolyte conduction pathway in battery systems . TFTFE enhances ionic conduction, particularly in high-rate cycle environments .

Pharmacokinetics

TFTFE has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability . These properties make it an ideal candidate for use in various battery technologies .

Result of Action

The molecular and cellular effects of TFTFE’s action include the suppression of dendrites in lithium-metal batteries, the formation of a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, and the enhancement of ionic conduction . These actions result in improved cycle and rate capability of battery cells .

Action Environment

The action, efficacy, and stability of TFTFE are influenced by environmental factors such as temperature and the presence of other solvents. TFTFE is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its low freezing point allows it to remain effective in cold environments .

未来方向

TFTFE is a versatile co-solvent and additive for various battery systems. It supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

生化分析

Biochemical Properties

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to form a highly fluorinated interphase in lithium-metal batteries, which inhibits oxidation and transition metal dissolution . This interaction suggests that 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can stabilize certain biomolecules by forming protective layers around them.

Cellular Effects

The effects of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to support the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase . This suggests that 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can modulate cellular processes by altering the local environment of cells and their components.

Molecular Mechanism

At the molecular level, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether exerts its effects through various mechanisms. It is known to form binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in lithium-metal batteries, this compound helps to suppress dendrites without raising the interfacial impedance . This indicates that 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can influence molecular interactions and pathways by stabilizing certain structures and preventing undesirable reactions.

Temporal Effects in Laboratory Settings

The temporal effects of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies and applications . Additionally, its ability to form stable interphases suggests that it can provide lasting protection to biomolecules and cells, thereby enhancing their function and longevity.

Dosage Effects in Animal Models

In animal models, the effects of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether vary with different dosages. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and molecular processes . At high doses, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound’s role in forming stable interphases and inhibiting undesirable reactions suggests that it can modulate metabolic pathways by stabilizing key intermediates and preventing their degradation .

Transport and Distribution

The transport and distribution of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether within cells and tissues are facilitated by its interactions with transporters and binding proteins. This compound’s ability to form stable interphases and its high electrochemical stability suggest that it can be efficiently transported and localized within specific cellular compartments . This property is crucial for its function in stabilizing biomolecules and enhancing cellular processes.

Subcellular Localization

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether exhibits specific subcellular localization, which is essential for its activity and function. This compound’s ability to form stable interphases and its interactions with biomolecules suggest that it can be targeted to specific compartments or organelles within cells . This localization is likely mediated by targeting signals or post-translational modifications that direct 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether to its sites of action.

属性

IUPAC Name |

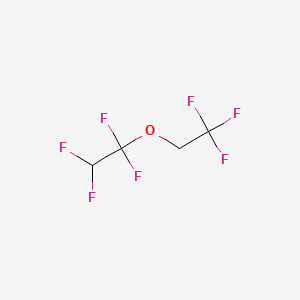

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFAKBLLXGZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HCF2OCH2CF3, C4H3F7O | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074786 | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-78-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。